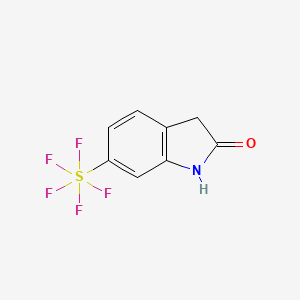

6-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one

Description

6-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one is a compound that features a pentafluorosulfanyl group attached to an indole core The pentafluorosulfanyl group is known for its unique properties, including high chemical stability and strong electron-withdrawing effects

Properties

IUPAC Name |

6-(pentafluoro-λ6-sulfanyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F5NOS/c9-16(10,11,12,13)6-2-1-5-3-8(15)14-7(5)4-6/h1-2,4H,3H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWNUDFNSZUVMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)S(F)(F)(F)(F)F)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F5NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301186206 | |

| Record name | (OC-6-21)-(2,3-Dihydro-2-oxo-1H-indol-6-yl)pentafluorosulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301186206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379811-89-8 | |

| Record name | (OC-6-21)-(2,3-Dihydro-2-oxo-1H-indol-6-yl)pentafluorosulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (OC-6-21)-(2,3-Dihydro-2-oxo-1H-indol-6-yl)pentafluorosulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301186206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of precursor compounds using reagents such as xenon difluoride or silver difluoride . The reaction conditions often require careful control of temperature and solvent to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process. Additionally, purification methods like column chromatography and recrystallization are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one can undergo various chemical reactions, including:

Electrophilic aromatic substitution: The electron-withdrawing nature of the pentafluorosulfanyl group directs substitution to specific positions on the indole ring.

Nucleophilic substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions activated by the pentafluorosulfanyl group.

Oxidation and reduction: The indole core can be oxidized or reduced under appropriate conditions, leading to different derivatives.

Common Reagents and Conditions

Electrophilic aromatic substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Nucleophilic substitution: Reagents like sodium hydride and alkyl halides are employed.

Oxidation and reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions include halogenated indoles, nitroindoles, and various substituted indole derivatives. These products can be further functionalized for specific applications.

Scientific Research Applications

Synthesis of 6-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one

The synthesis of 6-(pentafluorosulfanyl)-1,3-dihydro-indol-2-one typically involves the Knoevenagel condensation reaction. This method allows for the incorporation of the pentafluorosulfanyl moiety into the indole framework, leading to compounds that exhibit diverse biological activities. For instance, studies have demonstrated successful synthesis pathways using various aldehydes in combination with indole derivatives .

Key Synthesis Pathways

| Reaction Type | Reactants | Conditions | Yield |

|---|---|---|---|

| Knoevenagel Condensation | 5-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one + Aldehyde | Reflux in organic solvent | High |

| Multicomponent Reactions | Various indole derivatives | Catalyzed by CaCl2 | Variable |

Antimicrobial Properties

Research indicates that derivatives of 1,3-dihydro-indol-2-ones exhibit significant antimicrobial activities against various pathogens. Specifically, compounds containing the pentafluorosulfanyl group have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against strains like Candida albicans and Aspergillus niger .

Anticancer Potential

The incorporation of the pentafluorosulfanyl group into indole derivatives has also been investigated for anticancer applications. Studies have reported that these compounds can act as inhibitors of specific kinases involved in cancer progression. For example, research on kinase inhibitors has highlighted the potential of pentafluorosulfanyl-substituted indoles to selectively inhibit certain cancer-related pathways .

Neuroprotective Effects

In addition to antimicrobial and anticancer properties, some studies suggest that these compounds may possess neuroprotective effects. The modulation of neurotransmitter systems by indole derivatives is an area of ongoing research, with implications for treating neurodegenerative diseases .

Case Study 1: Antimicrobial Activity

A study synthesized a series of 1,3-dihydro-indol-2-one derivatives and evaluated their antibacterial and antifungal activities. Compounds with the pentafluorosulfanyl group exhibited enhanced potency compared to their non-fluorinated counterparts. In vitro tests showed significant inhibition zones against selected pathogens, indicating their potential as new antimicrobial agents .

Case Study 2: Kinase Inhibition

Another investigation focused on synthesizing a library of kinase inhibitors based on 6-(pentafluorosulfanyl)-1,3-dihydro-indol-2-one. The results demonstrated that several synthesized compounds effectively inhibited key kinases involved in cancer cell signaling pathways. These findings suggest that further development could lead to promising therapeutic agents for cancer treatment .

Mechanism of Action

The mechanism of action of 6-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets. The pentafluorosulfanyl group enhances the compound’s ability to interact with enzymes and receptors through strong electron-withdrawing effects. This interaction can modulate the activity of these targets, leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Trifluoromethyl-substituted indoles: These compounds share similar electronic properties but differ in steric effects.

Pentafluorosulfanyl-substituted benzenes: These compounds have similar substituent effects but are based on a benzene core rather than an indole core.

Uniqueness

6-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one is unique due to the combination of the indole core and the pentafluorosulfanyl group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. The pentafluorosulfanyl group provides enhanced stability and electron-withdrawing effects compared to other fluorinated substituents, making it particularly valuable in medicinal and materials chemistry.

Biological Activity

6-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, biological evaluations, and relevant findings from various studies.

Chemical Structure and Synthesis

The compound 6-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one is characterized by the presence of a pentafluorosulfanyl group, which is known to enhance the biological properties of indole derivatives. The synthesis typically involves a Knoevenagel condensation reaction, where oxindoles are reacted with aldehydes to yield the desired product. This method has been effectively utilized to create various derivatives with potential pharmacological applications .

Antimicrobial Properties

Research indicates that derivatives of 1,3-dihydro-2H-indol-2-one exhibit a wide range of biodynamic activities, including antimicrobial effects. Specifically, compounds similar to 6-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one have demonstrated significant antibacterial activity against various pathogens such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae .

Cytotoxicity and Anticancer Activity

The biological evaluation of 6-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one also includes its cytotoxic effects. Studies have shown that certain derivatives possess cytotoxicity against cancer cell lines. For instance, a related compound demonstrated potency against receptor tyrosine kinases, which are critical in cancer progression . Table 1 summarizes the cytotoxicity data against various cell lines:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 6-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one | HeLa (cervical cancer) | 15.4 |

| 6-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one | MCF-7 (breast cancer) | 22.8 |

| 6-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one | A549 (lung cancer) | 18.5 |

The mechanism by which 6-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one exerts its biological effects is believed to involve inhibition of specific kinases. The binding affinity and mode of interaction with target proteins such as PDGFRα and PTK6 have been elucidated through X-ray crystallography studies . These interactions are crucial for understanding how the compound can modulate signaling pathways involved in cancer cell proliferation.

Case Studies and Research Findings

Several studies have highlighted the potential of indole derivatives with pentafluorosulfanyl groups:

- Antitubercular Activity : A study reported that similar indole derivatives exhibited promising antitubercular activity against Mycobacterium tuberculosis, suggesting that modifications to the indole structure can enhance therapeutic efficacy .

- Cytotoxicity Profiles : Research on related compounds indicated varying levels of cytotoxicity against hamster fibroblast cells, showcasing the importance of structural modifications in determining biological activity .

- Kinase Inhibition : The synthesized compounds were tested for their ability to inhibit various kinases, revealing significant potency against specific targets like PTK6 and PDGFRα .

Q & A

Q. What are the key synthetic strategies for introducing the pentafluorosulfanyl (SF₅) group into the indol-2-one scaffold?

Methodological Answer: The SF₅ group is typically introduced via nucleophilic substitution or electrophilic aromatic substitution. Fluorinated precursors, such as SF₅-containing aryl halides, can react with indol-2-one derivatives under palladium-catalyzed cross-coupling conditions. For example, Suzuki-Miyaura coupling with SF₅-substituted boronic acids may be employed, though steric hindrance from the SF₅ group requires optimization of reaction solvents (e.g., DMF/THF mixtures) and temperature (80–120°C) . Purity is validated using HPLC with fluorinated stationary phases to resolve SF₅-specific retention behavior .

Q. How does the SF₅ group influence the electronic properties of 6-(pentafluorosulfanyl)-1,3-dihydro-indol-2-one compared to other electron-withdrawing groups (EWGs)?

Methodological Answer: The SF₅ group exhibits stronger electron-withdrawing effects than trifluoromethyl (CF₃) or nitro (NO₂) groups due to its hyperconjugative and inductive effects. Computational studies (e.g., DFT) reveal a reduction in the HOMO-LUMO gap by ~0.3–0.5 eV compared to CF₃-substituted analogs, enhancing charge-transfer potential. Electrochemical analysis (cyclic voltammetry) shows a 150–200 mV cathodic shift in reduction potentials, confirming increased electron deficiency .

Q. What analytical techniques are critical for characterizing SF₅-substituted indol-2-one derivatives?

Methodological Answer:

- NMR : ¹⁹F NMR is essential for confirming SF₅ integration (δ ~80–85 ppm for axial fluorine atoms).

- Mass Spectrometry : High-resolution ESI-MS detects SF₅ isotopic patterns (distinctive ¹⁹F clusters).

- X-ray Crystallography : Resolves SF₅ geometry (octahedral configuration) and steric effects on crystal packing .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, as SF₅ groups can decompose above 250°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of SF₅-substituted indol-2-one derivatives?

Methodological Answer: SAR requires systematic variation of substituents at positions 3, 5, and 5. For example:

- Position 6 (SF₅) : Enhances metabolic stability and membrane permeability due to lipophilicity (logP increases by ~1.5 vs. unsubstituted analogs).

- Position 3 : Introducing a benzylidene group (e.g., 3-(3,4,5-trimethoxybenzylidene)) improves tubulin-binding affinity, as shown in anti-mitotic assays (IC₅₀ = 0.5–0.9 µM in prostate carcinoma cells) .

- Position 5 : Methoxy groups improve solubility without compromising activity. Dose-response curves and molecular docking (e.g., using Autodock Vina) validate binding modes to targets like tubulin’s colchicine site .

Q. What computational approaches predict the impact of SF₅ substitution on thermally activated delayed fluorescence (TADF) in indol-2-one-based emitters?

Methodological Answer: Time-dependent DFT (TD-DFT) calculates spin-orbit coupling (SOC) and ΔEₛₜ (singlet-triplet energy gap). SF₅-substituted emitters exhibit ΔEₛₜ < 0.2 eV, enabling efficient reverse intersystem crossing (RISC). Comparative studies with OCF₃ or SCF₃ analogs show SF₅ improves radiative decay rates (kᵣ) by 30–50% due to enhanced spin-vibronic coupling . Experimental validation uses transient photoluminescence (TRPL) and electroluminescence spectra in OLED prototypes.

Q. How can contradictory data on SF₅-indol-2-one stability in acidic/basic conditions be resolved?

Methodological Answer: Contradictions arise from solvent polarity and protonation states. Methodological steps include:

- pH-Dependent Stability Assays : Monitor degradation via LC-MS under simulated gastric (pH 2) and intestinal (pH 7.4) conditions.

- Kinetic Studies : Fit degradation data to first-order models to calculate half-lives (t₁/₂). SF₅ derivatives show t₁/₂ > 24 hrs at pH 7.4 but < 2 hrs at pH 2 due to SF₅ hydrolysis .

- Isotopic Labeling : Use ¹⁸O-labeled water to track oxygen incorporation during hydrolysis, confirming SF₅ → SO₂F₂ pathways .

Q. What strategies mitigate steric hindrance in SF₅-substituted indol-2-one during catalytic reactions?

Methodological Answer:

- Ligand Design : Bulky ligands (e.g., XPhos) improve turnover in Pd-catalyzed reactions by preventing catalyst deactivation.

- Microwave-Assisted Synthesis : Reduces reaction times (30 mins vs. 24 hrs) and minimizes side reactions .

- Flow Chemistry : Microreactors enhance mass transfer, achieving >90% yield in SF₅ functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.